molecular formula C15H14F3NO2 B3008637 N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide CAS No. 1798542-88-7

N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B3008637
CAS No.: 1798542-88-7
M. Wt: 297.277
InChI Key: PRZAGVYWBUFKQW-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a benzamide core substituted with a trifluoromethyl (-CF₃) group at the 3-position. The amide nitrogen is linked to a 1-(furan-3-yl)propan-2-yl moiety, comprising a furan heterocycle attached to a branched alkyl chain.
Key Characteristics:

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity due to its strong electron-withdrawing nature .

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-10(7-11-5-6-21-9-11)19-14(20)12-3-2-4-13(8-12)15(16,17)18/h2-6,8-10H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZAGVYWBUFKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propan-2-yl group: This step involves the alkylation of the furan ring with a suitable alkyl halide, such as 1-bromo-2-propanol, under basic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

    Formation of the benzamide moiety: The final step involves the coupling of the furan-propan-2-yl intermediate with 3-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide, including:

1. Antitumor Activity

  • The compound exhibits significant antitumor properties, making it a candidate for cancer treatment. Studies have shown that benzamide derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Properties

  • This compound has demonstrated anti-inflammatory effects in experimental models. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is crucial for therapeutic intervention .

3. Antibacterial and Antifungal Activities

  • Some derivatives of furan and benzamide compounds have shown antibacterial and antifungal activities. The trifluoromethyl group may enhance the lipophilicity and bioactivity of the compound, potentially increasing its effectiveness against microbial pathogens .

Case Studies and Research Findings

Several case studies have documented the effectiveness of similar compounds in various therapeutic settings:

StudyFindings
Flynn et al. (2022)Reported that derivatives with furan and benzamide structures showed promising antiproliferative activity against several cancer cell lines .
Holla et al. (2002)Investigated the anti-inflammatory effects of benzofuran derivatives, noting their potential as anti-inflammatory agents .
Witkoaski et al. (1972)Demonstrated antiviral properties in related furan-based compounds, suggesting a broad spectrum of activity .

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to the compound’s binding affinity and specificity. The benzamide moiety may interact with active sites or binding pockets, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Benzamide Substituent Side Chain Structure Key Differences
N-[1-(Furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide 3-CF₃ 1-(Furan-3-yl)propan-2-yl Reference compound
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) 2-CF₃ 3-(Isopropoxy)phenyl CF₃ at 2-position; side chain lacks heterocycle .
N-[3-(Trifluoromethyl)phenyl]-4-methoxybenzamide 4-OCH₃ 3-CF₃ phenyl Methoxy vs. CF₃; altered electronic profile .
3,5-Bis(trifluoromethyl)benzamide derivatives 3,5-diCF₃ Variable (e.g., chloropyrazinyl) Increased steric bulk and lipophilicity .

Impact :

  • Position of CF₃ : The 3-CF₃ group in the main compound may optimize steric compatibility with target binding pockets compared to 2-CF₃ (flutolanil) or 4-OCH₃ analogs .
  • Electron-Withdrawing Effects : CF₃ stabilizes the benzamide via resonance, whereas methoxy (electron-donating) reduces electrophilicity .

Side Chain Modifications

Compound Name Side Chain Structure Biological Relevance
Main Compound 1-(Furan-3-yl)propan-2-yl Potential for hydrogen bonding via furan oxygen .
(R)-N-(1-((4-fluorobenzyl)(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (19) 4-Fluorobenzyl-methylamino + oxadiazole Oxadiazole enhances metabolic stability; fluorobenzyl may improve CNS penetration .
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g) Bulky tert-butyl + pyridyl Increased steric hindrance; pyridine enables metal coordination .

Impact :

  • Heterocyclic vs. Aromatic Side Chains : The furan in the main compound offers rigidity and moderate polarity, contrasting with oxadiazole (electron-deficient) or pyridyl (basic) groups in analogs .
  • Bulkiness : Bulky groups (e.g., tert-butyl in 6g) may reduce solubility but improve target selectivity .

Physicochemical and Biochemical Properties

Property Main Compound Flutolanil 3,5-Bis(trifluoromethyl) Derivative
Molecular Weight ~317.3 g/mol ~354.3 g/mol ~407.2 g/mol
LogP ~3.1 (estimated) ~3.8 ~4.5
Metabolic Stability Moderate (furan susceptible to oxidation) High (2-CF₃ and isopropoxy) Very high (di-CF₃)
Synthetic Accessibility Intermediate (furan coupling) High (simple ether) Low (bis-CF₃ synthesis)

Key Findings :

  • The main compound’s furan side chain may confer moderate metabolic stability compared to flutolanil’s ether-linked side chain .
  • Di-CF₃ analogs exhibit higher lipophilicity (LogP ~4.5) but face synthetic challenges .

Research Implications

  • Pharmaceutical Potential: The 3-CF₃ benzamide scaffold is prevalent in agrochemicals (e.g., flutolanil) but understudied in drug discovery. The furan side chain could be optimized for CNS or antimicrobial applications .
  • Structure-Activity Relationship (SAR) :
    • CF₃ Position : 3-CF₃ balances electronic effects and steric demand.
    • Side Chain Heterocycles : Furan vs. oxadiazole vs. pyridine alters target engagement and pharmacokinetics .

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a trifluoromethyl group, and a benzamide moiety. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymatic Inhibition : The amide functional group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors involved in various signaling pathways, influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF712.5
A54926
HepG217.82

These results suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against various bacterial strains:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus6.25
Escherichia coli12.5

These values suggest that this compound may serve as a lead compound for developing new antibacterial agents.

Study on Antidepressant-Like Effects

A related compound with structural similarities, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide, was investigated for its antidepressant-like effects in animal models. The study reported significant modulation of serotonergic systems, which may provide insights into the potential mood-regulating properties of this compound as well .

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